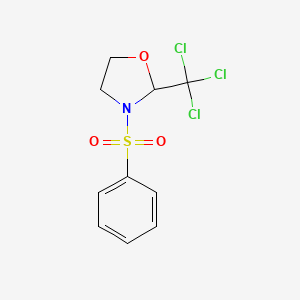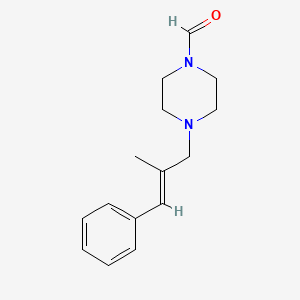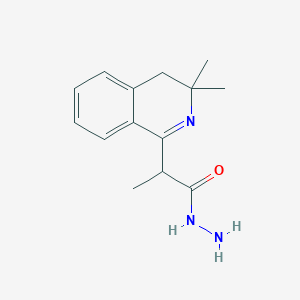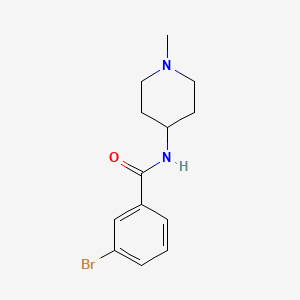
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2008 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
A-836,339 binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by A-836,339 leads to a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and mood. It has also been shown to induce apoptosis in cancer cells and to have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of A-836,339 is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various medical conditions. However, one of the limitations of A-836,339 is its potential for off-target effects, as it may bind to other receptors in addition to the cannabinoid receptors.
Orientations Futures
There are several future directions for the study of A-836,339. One area of research is the development of more selective and potent cannabinoid receptor agonists that can be used for the treatment of various medical conditions. Another area of research is the study of the potential anti-cancer properties of A-836,339 and other cannabinoid receptor agonists. Finally, the role of the cannabinoid receptors in the regulation of pain, inflammation, and mood continues to be an important area of research, and A-836,339 may be a useful tool for further exploring this area.
Méthodes De Synthèse
The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-chlorobenzylamine to form A-836,339.
Applications De Recherche Scientifique
A-836,339 has been studied extensively for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. It has been shown to activate the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and mood. A-836,339 has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c18-13-7-8-16(15(20)10-13)23-9-3-6-17(22)21-11-12-4-1-2-5-14(12)19/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVJQWMINLBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![N-ethyl-4'-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-biphenylcarboxamide](/img/structure/B5115627.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)



![4-{2-[1-(carboxymethyl)-1H-indol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5115664.png)
![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)